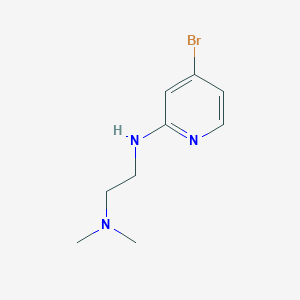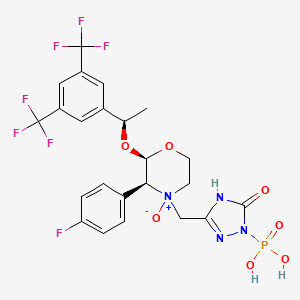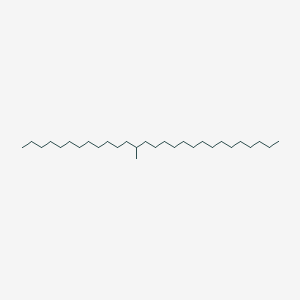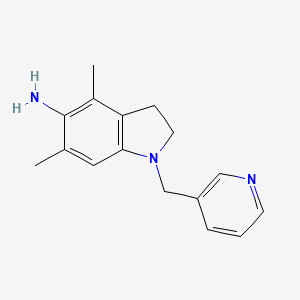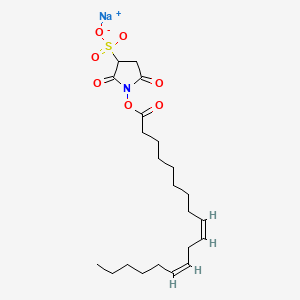
Sulfosuccinimidyl linoleate sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfosuccinimidyl linoleate sodium is a long-chain fatty acid derivative known for its role as an irreversible inhibitor of the fatty acid translocase CD36. This compound is particularly significant in the field of biochemistry and pharmacology due to its ability to inhibit fatty acid transport into cells, making it a valuable tool in research related to metabolic diseases and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfosuccinimidyl linoleate sodium typically involves the reaction of linoleic acid with N-hydroxysuccinimide (NHS) in the presence of a sulfonating agent. The reaction proceeds under mild conditions, often in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to yield the sulfosuccinimidyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The final product is usually obtained as a crystalline solid, which is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
Sulfosuccinimidyl linoleate sodium primarily undergoes substitution reactions due to the presence of the reactive NHS ester group. This group can react with primary amines to form stable amide bonds, making it useful in bioconjugation and labeling studies .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, such as lysine residues on proteins. The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to facilitate the nucleophilic attack on the NHS ester .
Major Products Formed
The major products formed from reactions involving this compound are amide-linked conjugates. These products are often used in the study of protein-lipid interactions and in the development of targeted drug delivery systems .
Aplicaciones Científicas De Investigación
Sulfosuccinimidyl linoleate sodium has a wide range of applications in scientific research:
Mecanismo De Acción
Sulfosuccinimidyl linoleate sodium exerts its effects by irreversibly binding to the CD36 receptor on the surface of cells. This binding inhibits the transport of fatty acids into cells, thereby modulating various cellular processes. The inhibition of CD36 activation reduces the production of free radicals, cytokines, and chemokines, which are involved in inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sulfosuccinimidyl oleate sodium: Another long-chain fatty acid derivative that also inhibits CD36 but with different fatty acid specificity.
Sulfosuccinimidyl stearate sodium: Similar in structure and function but with a saturated fatty acid chain.
Uniqueness
Sulfosuccinimidyl linoleate sodium is unique due to its specific inhibition of linoleate transport, making it particularly useful in studies focused on polyunsaturated fatty acids. Its ability to modulate inflammatory responses and neuroprotective effects also distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C22H34NNaO7S |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
sodium;1-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C22H35NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h6-7,9-10,19H,2-5,8,11-18H2,1H3,(H,27,28,29);/q;+1/p-1/b7-6-,10-9-; |
Clave InChI |
DFEYEANFMGBQKN-NBTZWHCOSA-M |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


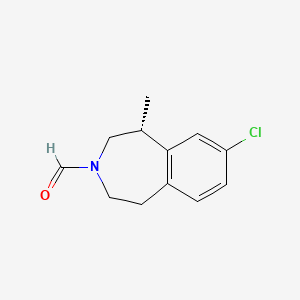
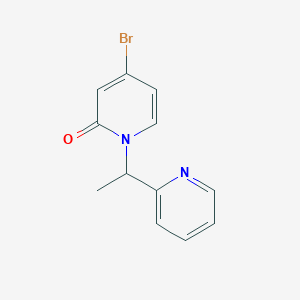
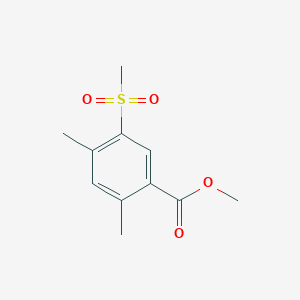
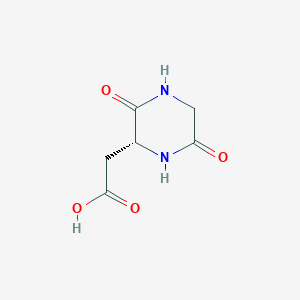
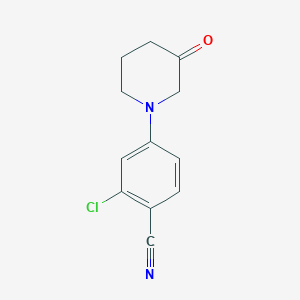
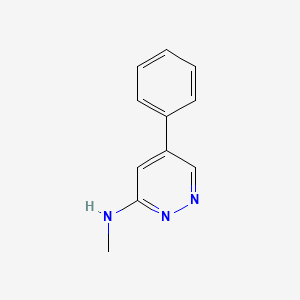
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
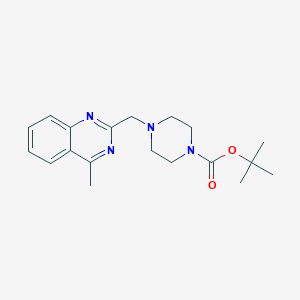
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
